3-Chloro-6-Iodopyridazine

説明

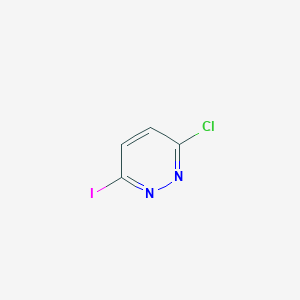

3-Chloro-6-Iodopyridazine (CAS: 135034-10-5, molecular formula: C₄H₂ClIN₂, molecular weight: 240.43 g/mol) is a halogenated pyridazine derivative characterized by chlorine and iodine substituents at the 3- and 6-positions, respectively. Its structure (SMILES: ClC1=NC=C(I)C=N1, IUPAC name: this compound) confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis .

特性

IUPAC Name |

3-chloro-6-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572594 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135034-10-5 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution at the 6-position due to the electron-withdrawing effects of the adjacent nitrogen atoms, which activate the pyridazine ring for iodide attack. The reaction proceeds under reflux in dry acetone, with NaI serving as the iodide source and HI enhancing the electrophilicity of the chloro-substituted carbon.

Procedure and Optimization

-

Reagents : 3,6-Dichloropyridazine (1 equiv), NaI (2.2 equiv), HI (55%, 1.5 equiv).

-

Solvent : Anhydrous acetone (10 mL per gram of substrate).

-

Conditions : Reflux at 56°C for 24 hours under inert atmosphere.

-

Workup : The mixture is cooled, filtered to remove NaCl byproducts, and concentrated under reduced pressure.

-

Purification : Column chromatography on silica gel with dichloromethane as the eluent yields the pure product (65–70% yield).

Alternative Synthetic Routes and Challenges

Hypothetical Pathway via 4-Iodopyridazine

A method described in non-peer-reviewed literature suggests treating 4-iodopyridazine with hydrochloric acid to yield 4-chloro-6-iodopyridazine. However, this approach likely results in positional isomerism, as the product’s structure (4-chloro-6-iodo) diverges from the target compound. This discrepancy underscores the importance of verifying regiochemical outcomes through NMR or X-ray crystallography.

Direct Iodination Strategies

Direct iodination of 3-chloropyridazine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) has been explored in analogous systems. However, these methods often suffer from poor regioselectivity and require stringent temperature control (−20°C to 0°C), making them less practical for large-scale synthesis.

Physicochemical Properties and Stability

Data compiled from material safety sheets and experimental reports reveal the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂ClIN₂ |

| Molecular Weight | 240.43 g/mol |

| Boiling Point | 268.8 ± 20.0 °C (predicted) |

| Density | 2.187 ± 0.06 g/cm³ |

| pKa | -3.28 ± 0.17 (predicted) |

| Storage Conditions | Under N₂ or Ar at 2–8°C |

The compound’s low pKa indicates strong electron-withdrawing effects from the halogens, enhancing its reactivity in cross-coupling reactions.

Applications and Derivative Synthesis

This compound serves as a precursor for Suzuki-Miyaura and Ullmann couplings. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields biaryl derivatives, which are pivotal in drug discovery .

化学反応の分析

Types of Reactions: 3-Chloro-6-Iodopyridazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.

Coupling Reactions: It is a reactant in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester under basic conditions.

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic or neutral conditions.

Major Products:

Suzuki-Miyaura Coupling: The major product is a biaryl compound, which is formed by the coupling of the pyridazine ring with another aromatic ring.

Nucleophilic Substitution: The major products are substituted pyridazines, where the chlorine or iodine atom is replaced by the nucleophile.

科学的研究の応用

3-Chloro-6-Iodopyridazine has several applications in scientific research:

作用機序

The mechanism of action of 3-Chloro-6-Iodopyridazine in chemical reactions involves several steps:

Oxidative Addition: The palladium catalyst adds to the carbon-halogen bond, forming a palladium complex.

Transmetalation: The boronic acid or ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

類似化合物との比較

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: this compound (LogP ~2.5) is more lipophilic than 3-Chloro-6-Methylpyridazine (LogP ~1.8), favoring membrane permeability . 3-Chloro-6-Hydrazinopyridazine (LogP ~0.5) is highly polar due to the hydrazine group, limiting bioavailability without formulation aids .

Thermal Stability :

- Iodine’s electron-withdrawing effect in this compound reduces thermal stability compared to methyl or hydrazine analogs .

生物活性

3-Chloro-6-Iodopyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

This compound has the molecular formula C4H2ClIN2 and a molecular weight of approximately 208.42 g/mol. Its structure features a pyridazine ring with chlorine and iodine substituents, which influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Activity : In silico studies suggest that derivatives of this compound exhibit significant anticancer properties, with potential applications in targeting various cancer types. The compound's structure allows it to interact with specific molecular targets involved in tumorigenesis .

- Enzyme Inhibition : The compound has been identified as an inhibitor of Cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological studies .

- BBB Permeability : this compound is noted for its ability to cross the blood-brain barrier (BBB), which is essential for developing central nervous system (CNS) therapeutics. Its log Kp value indicates favorable skin permeation properties, suggesting potential for topical applications .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Target Interaction : The compound may modulate the activity of enzymes or receptors associated with cancer progression and metabolic pathways. For instance, inhibition of B-cell lymphoma 6 (BCL6), an oncogenic driver in certain lymphomas, has been linked to compounds in the same class as this compound .

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding the therapeutic potential of this compound. Studies indicate that it possesses acceptable ADME characteristics, which are vital for its development as a drug candidate .

Research Findings and Case Studies

A summary of significant research findings related to this compound is presented in Table 1 below.

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-Iodopyridazine, and what are their limitations?

The primary method involves halogenation of pyridazine precursors. For example, Stille coupling reactions with this compound can yield derivatives, but regioselectivity issues may arise, leading to mixtures of chloro and iodo products (e.g., 50% chloro, 44% iodo in one case). Optimization requires careful control of catalysts (e.g., copper(I) iodide) and reaction conditions . Alternative routes include nucleophilic substitution or metal-mediated cross-coupling, though yields vary depending on steric and electronic factors.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For complex mixtures, preparative HPLC with reverse-phase C18 columns may improve resolution. Recrystallization using solvents like dichloromethane/hexane can enhance purity, but solvent selection must account for the compound’s moderate polarity and thermal stability .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : H and C NMR to confirm substitution patterns (e.g., distinct aromatic proton signals for chloro and iodo groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related pyridazine derivatives (e.g., bond lengths and angles within ±0.005 Å accuracy) .

- Elemental Analysis : To validate purity (>95% recommended for research use).

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be mitigated?

Regioselectivity in Stille or Suzuki couplings is influenced by steric hindrance and electronic effects. Computational modeling (DFT) can predict reactive sites, while modifying ligands (e.g., bulky phosphines) or using directed ortho-metalation strategies may improve selectivity. For example, in Stille reactions, the choice of tin derivatives and halide partners (e.g., 3-bromo-5-chloro-1,2,4-thiadiazole vs. iodopyridazine) significantly impacts product distribution .

Q. How should researchers resolve contradictions between spectral data and proposed structures?

Cross-validation using multiple techniques is essential:

- X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., distinguishing between C-3 and C-6 substituents) .

- 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximity of substituents.

- Isotopic Labeling : For tracking reaction pathways in mechanistic studies.

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics Simulations : Assess stability under varying solvent and temperature conditions.

- Docking Studies : For drug discovery applications, predict binding affinities to biological targets (e.g., kinase inhibitors) .

Q. What strategies optimize the synthesis of boronate ester derivatives from this compound?

Miyaura borylation using bis(pinacolato)diboron (Bpin) and palladium catalysts (e.g., Pd(dppf)Cl) under inert conditions. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures complete conversion. Post-synthesis, purify via flash chromatography to remove Pd residues .

Q. How do steric and electronic effects influence the functionalization of this compound?

- Steric Effects : Bulky substituents at C-3 hinder reactions at C-6; vice versa.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -I) activate the pyridazine ring for nucleophilic aromatic substitution. Quantitative analysis via Hammett plots or reaction kinetics (e.g., monitoring by F NMR for fluorinated analogs) provides mechanistic insights .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Replicate Experiments : Confirm results under identical conditions.

- Purity Assessment : Use DSC (differential scanning calorimetry) for melting point validation.

- Literature Cross-Check : Compare with structurally similar compounds (e.g., 3-Chloro-6-methylpyridazine, CAS 223381-71-3) to identify outliers .

Q. What protocols ensure reproducibility in catalytic reactions using this compound?

- Standardized Conditions : Control moisture (Schlenk line), oxygen levels (glovebox), and catalyst loading.

- Catalyst Characterization : Use ICP-MS to verify metal content in pre-catalysts.

- In Situ Monitoring : Raman spectroscopy or GC-MS to track intermediate formation .

Methodological Resources

- Structural Databases : Cambridge Structural Database (CSD) for crystallographic references .

- Software : SHELXL for refinement of X-ray data; Gaussian for computational studies .

- Synthetic Protocols : Peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) for optimized procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。